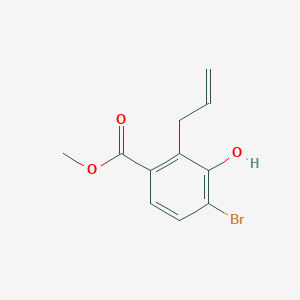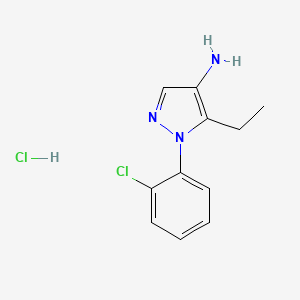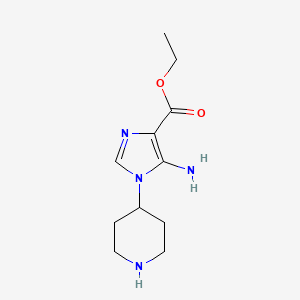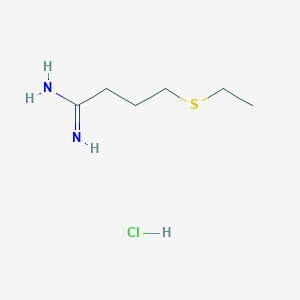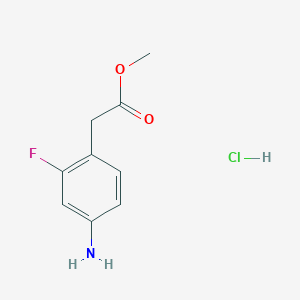
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride
Übersicht
Beschreibung
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride, also known by its chemical formula C10H11ClFN_HCl**, is a synthetic compound with potential pharmacological properties. It belongs to the class of piperazines , which have diverse applications in both legal and illicit contexts .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of diethanolamine with thionyl chloride to yield the intermediate 3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine . The subsequent addition of hydrochloric acid forms the hydrochloride salt .
Molecular Structure Analysis
The molecular structure of 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride consists of a cyclobutan ring with a 3-chlorophenyl group and a 3-fluoro substituent. The hydrochloride salt contributes to its solubility and stability .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in nucleophilic substitution reactions, form complexes with metal ions, and undergo acid-base reactions. Further investigation is needed to explore its reactivity in detail .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The compound 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride is closely related to a family of compounds known for their versatility in chemical synthesis. For instance, compounds similar to 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine have been synthesized and explored for their antibacterial and antioxidant activities. The synthesis involves reducing specific nitriles with lithium aluminium hydride (LiAlH4) and further reactions with aromatic and heterocyclic aldehydes. These compounds have shown significant antibacterial activity, although they are not particularly effective in neutralizing superoxide radicals (Н. С. Арутюнян et al., 2012).
Synthetic Methodologies
A novel synthetic approach towards 3-(chloromethyl)cyclobutanone, a related compound, underscores the broader synthetic utility of the cyclobutane framework. This approach facilitates the synthesis of 2,4-methanoproline analogues through an addition-intramolecular substitution sequence, highlighting the compound's potential as a building block for more complex molecules (T. Rammeloo, C. Stevens, & N. De Kimpe*, 2002).
Tumor Imaging and Diagnosis
Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), sharing structural motifs with 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine, was synthesized as a tumor-avid amino acid for positron emission tomography (PET) imaging. This tracer demonstrates the potential of fluorocyclobutane derivatives in diagnostic imaging, specifically in tumor delineation, showcasing the clinical relevance of these compounds (T. Shoup & M. Goodman, 1999).
Medicinal Chemistry and Drug Design
The structural and chemical properties of compounds like 3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride offer significant potential in drug design and development. For example, derivatives of aminocyclobutanes have been investigated for their anti-influenza virus activity, leading to the identification of novel agents with promising therapeutic profiles (M. Oka et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-fluorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-8-3-1-2-7(4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXPWSAHHBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-fluorocyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



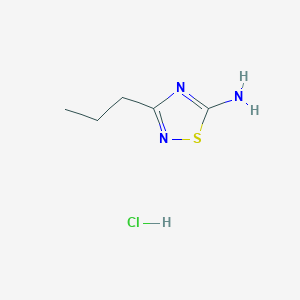
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1433474.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)

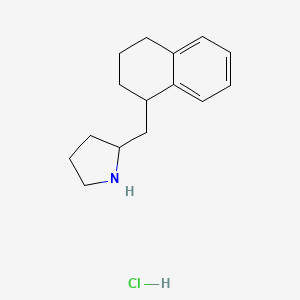

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

